molecular formula C16H9ClO B11757142 8-Chloronaphtho[1,2-b]benzofuran

8-Chloronaphtho[1,2-b]benzofuran

Cat. No.: B11757142
M. Wt: 252.69 g/mol
InChI Key: DADLCAVHMULBPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing naphtho[1,2-b]benzofuran derivatives involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the photoinduced rearrangement of 4H-chromen-4-one derivatives, which includes the photocyclization of the hexatriene system, [1,9]-H-sigmatropic rearrangement, and heterocyclic ring opening .

Industrial Production Methods

Industrial production methods for 8-Chloronaphtho[1,2-b]benzofuran are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions

8-Chloronaphtho[1,2-b]benzofuran undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Chloronaphtho[1,2-b]benzofuran include other naphtho[1,2-b]benzofuran derivatives and benzofuran derivatives . These compounds share a similar core structure but differ in their substituents and specific biological activities.

Uniqueness

This compound is unique due to its specific chlorine substituent, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to other benzofuran derivatives, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C16H9ClO

Molecular Weight

252.69 g/mol

IUPAC Name

8-chloronaphtho[1,2-b][1]benzofuran

InChI

InChI=1S/C16H9ClO/c17-11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)18-15/h1-9H

InChI Key

DADLCAVHMULBPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=C(C=C4)Cl

Origin of Product

United States

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